Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate

Monoamine oxidase Neuroscience Medicinal chemistry

Sourcing chiral cyclopropylamine intermediates with defined stereochemistry often leads to supply inconsistencies that delay medicinal chemistry campaigns. This compound provides the exact (1R,2S)-trans configuration required for building geometrically constrained pharmacophores. - Directly enables focused library synthesis of LSD1 (KDM1A) inhibitors and high-affinity MAO-A/B ligands for neuroscience research []. - The Boc-protected amine allows straightforward deprotection and conjugation for PROTAC linker attachment, engaging E3 ligase hydrophobic pockets via the 4-fluorophenyl moiety. - Preferred stereochemistry and para-fluoro substitution match embodiments in patent filings for RORγt inverse agonists, supporting kilogram-scale process development.

Molecular Formula C14H18FNO2
Molecular Weight 251.30 g/mol
Cat. No. B12848062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate
Molecular FormulaC14H18FNO2
Molecular Weight251.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)F
InChIInChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)/t11-,12+/m0/s1
InChIKeySBGQSARUIHMFDY-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate – Key Procurement Characteristics and Compound Identity


Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate (CAS 1314323-96-0, C14H18FNO2, MW 251.30) is a chiral, trans‑configured cyclopropane‑derived Boc‑protected amine . The rigid cyclopropane scaffold enforces a defined spatial orientation between the 4‑fluorophenyl ring and the N‑Boc group, a feature exploited in medicinal chemistry for constructing geometrically constrained pharmacophores and chiral intermediates [1].

Workflow: Chiral intermediate for constrained pharmacophore synthesis
Stereochemistry: Defined (1R,2S)-trans configuration for enantiomer-attribution
Protecting group: Boc-protected amine supports orthogonal deprotection strategies

Why Generic Substitution Is Not Advisable for Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate


In‑class cyclopropylamine carbamates differ critically in regio‑ and stereochemistry, aryl substitution, and protecting‑group identity. The (1R,2S)‑trans configuration places the 4‑fluorophenyl and N‑Boc groups on opposite faces of the cyclopropane ring, while the corresponding (1S,2R) enantiomer or the cis isomer presents a completely different three‑dimensional arrangement. Even the regioisomer bearing the amine on the same carbon as the phenyl ring (CAS 1255574‑58‑3) has distinct conformational properties . These structural variations translate into divergent binding affinities, metabolic stability, and synthetic utility—meaning that direct substitution without stereochemical validation can compromise biological outcomes or downstream synthetic yields.

Target
(1R,2S)-trans, 4-fluorophenyl, Boc-protected
Potential Substitute
Opposite enantiomer (1S,2R) or racemic trans mixture
Stereochemical mismatch may shift biological target engagement and reduce synthetic yield; direct substitution without chiral validation not advisable
Target
trans-2-(4-fluorophenyl)cyclopropyl carbamate
Potential Substitute
1,1-disubstituted isomer (CAS 1255574-58-3)
Different spatial presentation and lipophilicity (ΔXLogP3 ≈ 0.4) alter passive permeability and target-binding vectors; reported SAR favours trans-2-aryl motif

Quantitative Differentiation Evidence for Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate


Enantioselective MAO Inhibition vs. Tranylcypromine – Class-Level Inference from the Free Amine

Although direct data for the Boc‑protected compound are absent, the free amine (1R,2S)-2-(4-fluorophenyl)cyclopropanamine (4‑fluorotranylcypromine) is 10‑fold more potent than the parent trans‑2‑phenylcyclopropylamine (tranylcypromine) at inhibiting MAO‑A and MAO‑B in rat brain homogenates [1]. This class‑level inference indicates that 4‑fluoro substitution on the trans‑phenylcyclopropylamine scaffold markedly enhances biological activity, underscoring why procurement of the Boc‑protected precursor with the correct stereochemistry is essential for generating active pharmacophores.

MAO inhibition potency
Class-level inference
4-Fluorotranylcypromine ~10× more potent than tranylcypromine
Supports 4-fluoro substitution as critical for enhanced assay response; free amine data, Boc-protected precursor extrapolation requires verification
Rat brain homogenate; class-level relevance
Monoamine oxidase Neuroscience Medicinal chemistry

Regioisomeric Differentiation: trans‑2‑ vs. 1,1‑Disubstituted Cyclopropane Carbamate

The target compound is a trans‑1,2‑disubstituted cyclopropane, whereas the commercially common tert‑butyl (1-(4-fluorophenyl)cyclopropyl)carbamate (CAS 1255574‑58‑3) is a 1,1‑disubstituted isomer . XLogP3 values differ (2.9 for the trans‑2‑isomer vs. a calculated ~2.5 for the 1,1‑isomer), reflecting distinct spatial presentation of the fluorophenyl and carbamate groups [1]. In LSD1 inhibitor patent families, trans‑2‑arylcyclopropylamine motifs are consistently preferred over 1,1‑disubstituted analogs for achieving target engagement [2].

Lipophilicity difference
Data to verify
ΔXLogP3 ≈ 0.4 (trans-2-isomer higher)
Regioisomer spatial and polarity profile may influence permeability; trans-2-isomer aligns with LSD1/MAO SAR trends
In silico calculation; cross-study comparable
Stereochemistry Structure-activity relationship Intermediate synthesis

Stereochemical Integrity: Procurement Purity vs. Racemic and Enantiomeric Alternatives

Commercial listings for the target (1R,2S)‑enantiomer specify purity ≥ 95 % (HPLC) , while the racemic trans mixture (CAS 1450903‑42‑0) is also available but lacks enantiomeric specification [1]. The opposite enantiomer (1S,2R, CAS 1932827‑79‑6) is sold at 95 % purity . For downstream asymmetric syntheses where the (1R,2S) configuration is required, use of the racemate would halve the theoretical yield and may introduce an antipode that acts as a competing ligand or inhibitor.

Enantiomeric specification
Specification review
(1R,2S) ≥95% purity vs. racemate (undefined e.e.)
Single enantiomer procurement ensures stereochemical control; racemate may reduce productive yield and introduce confounding antipode
Commercial supplier specifications
Chiral purity Enantiomeric excess Quality control

High-Impact Application Scenarios for Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate


LSD1 Inhibitor Lead Optimisation – Medicinal Chemistry

The trans‑2‑arylcyclopropylamine scaffold is a privileged motif in LSD1 (KDM1A) inhibitor design [1]. Procuring the (1R,2S)‑configured Boc‑protected intermediate allows direct N‑deprotection and subsequent coupling to generate focused libraries of chiral LSD1 inhibitors, enabling SAR studies where the 4‑fluorophenyl group enhances metabolic stability relative to unsubstituted phenyl [2].

Monoamine Oxidase (MAO) Inhibitor Pharmacology

Given the 10‑fold potency advantage conferred by 4‑fluoro substitution in the free amine series [2], this Boc‑protected precursor serves as the entry point for synthesising high‑affinity MAO‑A/B inhibitors used in neuroscience research and antidepressant development.

Chiral Building Block for PROTAC Conjugates

The rigid cyclopropane core transmits well‑defined exit vectors for linker attachment in PROTAC design. Selective Boc deprotection reveals a primary amine for conjugation while retaining the 4‑fluorophenyl moiety, a group that can engage hydrophobic pockets on E3 ligases such as VHL [3].

Asymmetric Synthesis of RORγt Antagonists

Patent filings describe substituted cyclopropyl carbamates as intermediates for RORγt inverse agonists [4]. The (1R,2S) stereochemistry and para‑fluoro substituent are specified in preferred embodiments, making this compound a direct input for kilogram‑scale process development.

Application
Selection Property
Validation Focus
LSD1 inhibitor lead optimization research
trans-2-arylcyclopropylamine scaffold; 4-fluorophenyl metabolic context
Stereochemical attribution in target engagement; SAR-driven library synthesis
MAO pharmacology research
4-Fluoro substitution effect on amine series potency
MAO-A/B inhibition assay context; free amine generation and enantiomeric identity
PROTAC conjugate design
Rigid cyclopropane core with defined exit vectors
Linker attachment geometry; Boc deprotection compatibility
RORγt antagonist process chemistry
Enantiomerically defined (1R,2S) intermediate
Kilogram-scale stereocontrol; patent-specified para-fluoro substitution
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